Pirarubicin is classified as an anthracycline antitumor antibiotic. It is synthesized from Streptomyces species, which are known for producing a range of bioactive compounds. This compound is particularly notable for its ability to induce apoptosis in cancer cells and its effectiveness against multidrug-resistant tumors.
Pirarubicin can be synthesized through various methods, including fermentation and chemical synthesis. The fermentation process involves cultivating Streptomyces peucetius under specific conditions to produce the antibiotic.
For example, one method includes the use of N,N-dimethylformamide as a solvent with triethylamine as a catalyst to facilitate the reaction at room temperature for extended periods .
Pirarubicin has a complex molecular structure characterized by its anthraquinone core. The molecular formula is CHNO, and its molecular weight is approximately 485.54 g/mol.
Pirarubicin undergoes several chemical reactions that are essential for its biological activity.
The mechanism by which pirarubicin exerts its antitumor effects involves several key processes:
Pirarubicin possesses distinct physical and chemical properties that influence its behavior in biological systems.
Pirarubicin is primarily used in clinical settings for the treatment of various cancers:
Pirarubicin (chemical name: (8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione) is a semisynthetic anthracycline antibiotic derived from Streptomyces peucetius [4] [7]. Its defining structural feature is the tetrahydropyranyl (THP) substitution at the C-4' position of the daunosamine sugar moiety (Figure 1). This modification replaces the hydrophilic hydroxyl group (-OH) in doxorubicin with a lipophilic tetrahydropyranyl ring, significantly altering its physicochemical behavior and biological activity [9]. The THP group enhances membrane permeability and intracellular retention, contributing to pirarubicin’s reduced cardiotoxicity and activity against some doxorubicin-resistant cancers [4] [9].
Pirarubicin shares the core anthracycline aglycone structure (tetracenequinone chromophore) with doxorubicin and daunorubicin but differs critically in its sugar modification (Table 1).
Table 1: Structural Comparison of Key Anthracyclines
Compound | R₁ (C-13 Carbonyl) | R₂ (Amino Sugar) | Key Structural Difference |
---|---|---|---|
Pirarubicin | -CH₂OH | Tetrahydropyranyl (THP) | Lipophilic THP group on daunosamine |
Doxorubicin | -CH₂OH | -OH | Hydroxyl group on daunosamine |
Daunorubicin | -CH₃ | -OH | Methyl group at C-13; no C-14 hydroxyl |
The THP moiety in pirarubicin increases its lipophilicity compared to doxorubicin, facilitating faster cellular uptake and higher intracellular concentrations [9]. Unlike daunorubicin, pirarubicin retains the C-14 hydroxyl group, which is critical for generating reactive oxygen species (ROS) during redox cycling [8]. Spectroscopic studies confirm that anthracycline-membrane interactions depend heavily on these substituents: Pirarubicin’s THP group promotes deeper embedding within lipid bilayers compared to doxorubicin’s polar sugar, explaining its altered pharmacokinetics [8].
Pirarubicin has the molecular formula C₃₂H₃₇NO₁₂ and a molecular weight of 627.643 g/mol (monoisotopic mass: 627.2316 g/mol) [2] [4] [7]. Its structure integrates:
Table 2: Physicochemical Properties of Pirarubicin
Property | Value | Experimental Context |
---|---|---|
Melting Point | 188–192°C (decomposes) | Solid state [4] |
Solubility in DMSO | 100 mg/mL (159.32 mM) | In vitro stock solutions [9] |
Solubility in Water | Insoluble | Precipitation observed [9] |
LogP (Predicted) | 2.06 | ALOGPS model [2] |
Physicochemical Properties
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9